4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride
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Overview
Description
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride is a synthetic organic compound with the molecular formula C₄₇H₈₅ClN₂O₂. It is known for its unique structure, which includes a naphthalene core substituted with an amino group, a hydroxyl group, and two long octadecyl chains. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The naphthalene core is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide.
Amidation: The carboxamide group is formed by reacting the hydroxylated naphthalene with an appropriate amine, such as dioctadecylamine, under acidic conditions to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkylated naphthalene derivative.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride involves its interaction with molecular targets such as cell membranes. The long hydrophobic chains allow it to embed within lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-hydroxy-N,N-dioctadecylbenzamide: Similar structure but with a benzene core instead of naphthalene.
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-phosphonate: Contains a phosphonate group instead of a carboxamide group.
Uniqueness
4-Amino-1-hydroxy-N,N-dioctadecylnaphthalene-1-carboxamide monohydrochloride is unique due to its combination of a naphthalene core with both amino and hydroxyl groups, along with two long octadecyl chains. This structure imparts distinct amphiphilic properties, making it particularly useful in applications involving interactions with lipid membranes.
Properties
CAS No. |
63148-82-3 |
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Molecular Formula |
C47H85ClN2O2 |
Molecular Weight |
745.6 g/mol |
IUPAC Name |
4-amino-1-hydroxy-N,N-dioctadecyl-4H-naphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C47H84N2O2.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41-49(46(50)47(51)40-39-45(48)43-37-33-34-38-44(43)47)42-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-34,37-40,45,51H,3-32,35-36,41-42,48H2,1-2H3;1H |
InChI Key |
YRGTUODYEMQUDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)C1(C=CC(C2=CC=CC=C21)N)O.Cl |
Origin of Product |
United States |
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